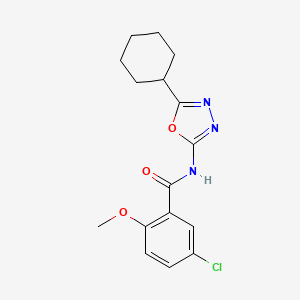
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a compound characterized by its unique structural features and potential biological activities. With a molecular formula of C16H18ClN3O3 and a molecular weight of 335.79 g/mol, this compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chlorinated benzamide core linked to a cyclohexyl-substituted oxadiazole ring, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives containing oxadiazole moieties have shown significant inhibition of cancer cell proliferation. In one study, compounds with similar structural features were evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. The results indicated that certain oxadiazole derivatives effectively inhibited cell proliferation driven by RET mutations, suggesting that this compound may exhibit similar properties .
The mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the oxadiazole ring plays a critical role in modulating cellular pathways related to apoptosis and cell cycle regulation. Compounds in this class have been noted for their ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
- In Vitro Studies : A study involving the treatment of various cancer cell lines with oxadiazole derivatives demonstrated a dose-dependent inhibition of cell growth. The compounds were tested at concentrations ranging from 0.1 µM to 100 µM, with significant effects observed at higher concentrations.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to control groups. The administration route and dosage varied across studies but consistently highlighted the potential for these compounds as therapeutic agents.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKIDEFEJRLISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














